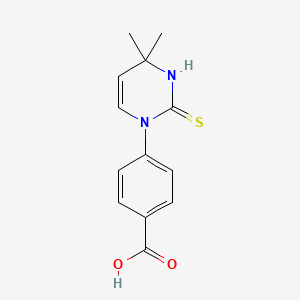

4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid

Description

Properties

IUPAC Name |

4-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-13(2)7-8-15(12(18)14-13)10-5-3-9(4-6-10)11(16)17/h3-8H,1-2H3,(H,14,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSMONQZYUAFNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CN(C(=S)N1)C2=CC=C(C=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its antimicrobial, anticancer, and antioxidant properties based on various studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula: C₁₇H₂₂N₂O₂S

- CAS Number: 1142213-28-2

The structure includes a benzoic acid moiety and a pyrimidine ring with a thiol group, which is crucial for its biological activities.

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 15.6 |

| Escherichia coli | 31.2 |

| Pseudomonas aeruginosa | 62.5 |

Studies indicate that this compound can inhibit bacterial growth effectively, outperforming traditional antibiotics like ampicillin and streptomycin in certain cases .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research shows that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have been conducted using human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The findings suggest that the compound significantly reduces cell viability at concentrations as low as 10 μM, indicating its potential as a chemotherapeutic agent .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using DPPH and ABTS assays. Results indicate that the compound can scavenge free radicals effectively.

Table 2: Antioxidant Activity

| Assay Type | IC50 Value (μM) |

|---|---|

| DPPH | 25.0 |

| ABTS | 20.5 |

These values suggest that the compound has comparable antioxidant activity to well-known antioxidants like ascorbic acid .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The thiol group in the structure allows it to interact with cysteine residues in enzymes, potentially inhibiting their activity.

- Cell Membrane Disruption: Its lipophilic nature may facilitate penetration into bacterial membranes, leading to cell lysis.

- Apoptosis Induction: In cancer cells, it may activate apoptotic pathways by modulating signaling cascades associated with cell survival and death.

Scientific Research Applications

Scientific Research Applications

- Metabolic Studies Analytical methods used to study the metabolism of synthetic compounds could be applied to 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid in biological systems.

- Chelation and Metal Intoxication Compounds containing mercapto groups, such as this compound, could be used in treatments for metal intoxication. Research indicates that mercapto groups can effectively chelate heavy metals, enhancing their excretion and mitigating toxic effects.

| Application | Description |

|---|---|

| Metabolic Studies | Advanced analytical methods such as LC/MS and GC/MS, typically used to understand the metabolic pathways of synthetic compounds, can be applied to study the metabolism of this compound in biological systems. |

| Chelation and Metal Intoxication | Compounds containing mercapto groups have the potential to chelate heavy metals, which enhances their excretion and reduces their toxic effects. Therefore, this compound could be used to develop treatments for metal intoxication. Research has been done on mercaptoacrylic acids as antidotes for lead and nickel toxicity in rats, which supports this potential application. |

Chemical Reactions Analysis

Oxidation Reactions

The mercapto group undergoes oxidation under controlled conditions:

Key Findings :

-

Oxidation with H₂O₂ yields a disulfide bond between two pyrimidine moieties, enhancing stability for pharmaceutical applications .

-

Strong oxidants like KMnO₄ convert -SH to -SO₃H, altering solubility and electronic properties.

Substitution Reactions

The mercapto group participates in nucleophilic substitution:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, ethanol, reflux | S-Methylpyrimidine derivative | |

| Acylation | Acetyl chloride, pyridine | S-Acetylated derivative |

Mechanistic Insights :

-

Alkylation proceeds via deprotonation of -SH to form a thiolate ion, which attacks electrophilic alkyl halides .

-

Acylation enhances lipophilicity, critical for drug bioavailability .

Coupling Reactions

The carboxylic acid group enables conjugation:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Amide formation | SOCl₂ → R-NH₂, DCM | Benzoic acid amide derivative | |

| Esterification | Alcohol (e.g., butanol), H₂SO₄ | Butyl benzoate ester |

Procedure Highlights :

-

Conversion to acid chloride (SOCl₂) precedes amide/ester synthesis .

-

Ester derivatives (e.g., butyl ester) improve membrane permeability in drug design .

Reduction Reactions

Limited data exists, but potential pathways include:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Disulfide reduction | NaBH₄, ethanol | Regenerated mercapto group |

Applications :

-

Reversible disulfide bonds enable stimuli-responsive drug delivery systems.

Comparative Reactivity

The compound’s reactivity differs from analogs:

| Compound | Key Reaction Difference | Reference |

|---|---|---|

| 2-Hydroxy analog (Evitachem) | Enhanced electrophilic substitution at -OH | |

| 4-(Dimethyltriazolyl)benzoic acid | Triazole ring enables click chemistry |

Structural Influence :

-

The pyrimidine ring’s electron-withdrawing effect directs substitution to the benzoic acid’s meta position .

-

Steric hindrance from dimethyl groups slows reactions at pyrimidine C-4 .

Stability Considerations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomer: 3-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic Acid

The closest structural analog is 3-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid (CAS: 1142213-06-6), which differs only in the position of the pyrimidine substituent on the benzoic acid ring (meta-/3-position vs. para-/4-position). Both compounds share identical molecular formulas (C₁₃H₁₄N₂O₂S ) and weights (262.33 g/mol ) but exhibit distinct spatial arrangements (Table 1).

Key Implications of Positional Isomerism:

Complex Chromenopyrazole Derivative: C1243

4-(7-(4-((Benzyloxy)carbonyl)piperazin-1-yl)-4,4-dimethyl-8-nitrochromeno[4,3-c]pyrazol-1(4H)-yl)benzoic acid (C1243) represents a pharmacologically active analog with a more elaborate structure. While it retains the benzoic acid moiety, the pyrimidine ring is replaced by a chromenopyrazole scaffold bearing a nitro group and a piperazine-linked benzyloxycarbonyl substituent (Table 1).

Comparative Analysis:

- Structural Complexity: C1243’s chromenopyrazole core and nitro group introduce additional hydrogen-bonding and electron-withdrawing properties, which are absent in the simpler pyrimidine-based target compound.

- Biological Relevance : C1243 has been investigated for its role in inhibiting Lin28, a RNA-binding protein implicated in cancer and metabolic disorders, suggesting its utility in therapeutic development . In contrast, the target compound’s biological activity remains underexplored.

Data Table: Structural and Molecular Comparison

† Abbreviated for clarity; full name in text.

Q & A

Q. What are the primary research applications of this compound in chemistry and biology?

- Chemistry : As a ligand for metal coordination complexes (e.g., Ru/Pt catalysts) due to the thiol and carboxylate groups .

- Biology : Investigated for enzyme inhibition (e.g., tyrosinase, cytochrome P450) via competitive binding studies using UV-Vis spectroscopy (λmax shifts upon interaction) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4,4-dimethylpyrimidine group influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- The dimethyl groups increase steric hindrance, reducing reaction rates in Pd-catalyzed couplings. Use bulky ligands (e.g., XPhos) improves yield by stabilizing the Pd intermediate .

- Electron-donating methyl groups enhance pyrimidine ring electron density, favoring electrophilic aromatic substitution at the 2-position .

- Data Contradictions : Conflicting reports on regioselectivity may arise from solvent polarity (DMF vs. THF) or temperature effects .

Q. What strategies optimize crystallographic analysis of this compound given its flexible thiol group?

- Crystallization Tips :

- Co-crystallize with stabilizing agents (e.g., cyclohexane-diamine) to fix the thiol conformation .

- Use SHELXL for refinement, applying restraints to S–H bond lengths (target: 1.34 Å) and anisotropic displacement parameters .

- Example Data :

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R factor | <0.05 |

| C–S bond length | 1.78 Å (±0.02) |

Q. How can conflicting bioactivity data (e.g., inhibition potency) be resolved across studies?

- Troubleshooting :

- Assay Conditions : Validate buffer pH (e.g., benzoic acid’s pKa ~4.2 affects ionization and binding) .

- Control Experiments : Include reference inhibitors (e.g., kojic acid for tyrosinase) to calibrate activity .

- Data Normalization : Express IC₅₀ values relative to substrate concentration (e.g., [S] = Km for Michaelis-Menten analysis) .

Q. What computational methods predict the compound’s binding modes with biological targets?

- Approaches :

- Docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., CYP199A4 PDB: 5JQ9) to model interactions between the thiol group and heme iron .

- MD Simulations (GROMACS) : Assess stability of hydrogen bonds between the carboxylate and active-site residues (e.g., Arg122 in tyrosinase) over 100-ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.